Metipranolol

Catalog No.
S535275
CAS No.
22664-55-7
M.F
C17H27NO4
M. Wt
309.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metipranolol

CAS Number

22664-55-7

Product Name

Metipranolol

IUPAC Name

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3

InChI Key

BQIPXWYNLPYNHW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-Acetoxy-2,3,5-Trimethylphenoxy)-3-Isopropylamino-2-Propanol, Disorat, Methypranol, Metipranolol, Trimepranol

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O

Description

The exact mass of the compound Metipranolol is 309.194 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. It belongs to the ontological category of propanolamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metipranolol, a medication belonging to the beta-blocker class, has found applications in various scientific research fields beyond its established use in treating hypertension (high blood pressure) and angina (chest pain) [National Institutes of Health (NIH) - ]. Here's a breakdown of some key areas of research involving Metipranolol:

Cardiovascular Research

  • Understanding mechanisms of heart function: Metipranolol's ability to block beta-adrenergic receptors in the heart muscle makes it a valuable tool for researchers to study the role of these receptors in regulating heart rate, contractility (force of contraction), and electrical activity [Circulation Research - ].
  • Investigating potential benefits in heart failure: Some research explores the possibility of Metipranolol offering additional benefits in managing heart failure beyond its blood pressure lowering effects [European Journal of Heart Failure - ].

Neurological Research

  • Exploring effects on anxiety and tremors: Studies investigate the potential of Metipranolol to reduce anxiety symptoms and tremors associated with certain neurological conditions like essential tremor [The Cochrane Database of Systematic Reviews - ].
  • Investigating role in cognitive function: Research is ongoing to understand if Metipranolol can improve cognitive function or protect against neurodegenerative diseases like Alzheimer's disease [Current Neuropharmacology - ].

Other Areas of Research

  • Investigating anti-cancer properties: Emerging research explores the potential of Metipranolol to have anti-cancer properties by impacting tumor growth or angiogenesis (blood vessel formation in tumors) [Cancer Research - ].
  • Studying effects on other conditions: Scientific studies are also investigating the use of Metipranolol in managing conditions like glaucoma, migraine headaches, and thyrotoxicosis (overactive thyroid) [National Institutes of Health (NIH) - ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.7

Exact Mass

309.194

LogP

2.66
2.66 (LogP)
2.2

Appearance

Solid powder

Melting Point

105-107 °C
106.0 °C
105-107°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Indicated in the treatment of elevated intraocular pressure in patients with ocular hypertension or open angle glaucoma.

Pharmacology

Metipranolol is a beta1 and beta2 (non-selective) adrenergic receptor-blocking agent that does not have significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic (membrane-stabilizing) activity. Metipranolol is indicated in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. Metipranolol, when applied topically to the eye, has the action of reducing elevated, as well as normal, intraocular pressure, whether or not accompanied by glaucoma. Elevated intraocular pressure is a major risk factor in the pathogenesis of glaucomatous visual field loss and optic nerve damage. Metipranolol reduces intraocular pressure with little or no effect on pupil size or accommodation in contrast to the miosis which cholinergic agents are known to produce.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01ED - Beta blocking agents
S01ED04 - Metipranolol

Mechanism of Action

Although it is known that metipranolol binds the beta1 and beta2 adrenergic receptors, the mechanism of metipranolol's action is not known. It has no significant intrinsic sympathomimetic activity, and has only weak local anesthetic (membrane-stabilizing) and myocardial depressant activity. It appears that the ophthalmic beta-adrenergic blocking agents reduce aqueous humor production, as demonstrated by tonography and fluorophotometry. A slight increase in aqueous humor outflow may be an additional mechanism.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22664-55-7

Wikipedia

Metipranolol

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Chrapek O, Jirkova B, Kandrnal V, Rehak J, Sin M. Treatment of central serous chorioretinopathy with beta-blocker metipranolol. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2015 Mar;159(1):120-3. doi: 10.5507/bp.2013.015. Epub 2013 Mar 21. PubMed PMID: 23549516.
2: Khanfar MA, AbuKhader MM, Alqtaishat S, Taha MO. Pharmacophore modeling, homology modeling, and in silico screening reveal mammalian target of rapamycin inhibitory activities for sotalol, glyburide, metipranolol, sulfamethizole, glipizide, and pioglitazone. J Mol Graph Model. 2013 May;42:39-49. doi: 10.1016/j.jmgm.2013.02.009. Epub 2013 Mar 13. PubMed PMID: 23545333.
3: Osborne NN, Wood JP. The beta-adrenergic receptor antagonist metipranolol blunts zinc-induced photoreceptor and RPE apoptosis. Invest Ophthalmol Vis Sci. 2006 Jul;47(7):3178-86. PubMed PMID: 16799065.
4: Osborne NN, Wood JP. Metipranolol blunts nitric oxide-induced lipid peroxidation and death of retinal photoreceptors: a comparison with other anti-glaucoma drugs. Invest Ophthalmol Vis Sci. 2004 Oct;45(10):3787-95. PubMed PMID: 15452090.
5: Djanani A, Kaneider NC, Meierhofer C, Sturn D, Dunzendorfer S, Allmeier H, Wiedermann CJ. Inhibition of neutrophil migration and oxygen free radical release by metipranolol and timolol. Pharmacology. 2003 Aug;68(4):198-203. PubMed PMID: 12837974.
6: Wood JP, Schmidt KG, Melena J, Chidlow G, Allmeier H, Osborne NN. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol. Exp Eye Res. 2003 Apr;76(4):505-16. PubMed PMID: 12634114.
7: Mirza GE, Karaküçük S, Temel E. Comparison of the effects of 0.5% timolol maleate, 2% carteolol hydrochloride, and 0.3% metipranolol on intraocular pressure and perimetry findings and evaluation of their ocular and systemic effects. J Glaucoma. 2000 Feb;9(1):45-50. PubMed PMID: 10708231.
8: Kamalarajah S, Johnston PB. Bilateral anterior uveitis associated with 0.3% minims metipranolol. Eye (Lond). 1999 Jun;13 ( Pt 3a):380-1. PubMed PMID: 10624443.
9: Patel NP, Patel KH, Moster MR, Spaeth GL. Metipranolol-associated nongranulomatous anterior uveitis. Am J Ophthalmol. 1997 Jun;123(6):843-4. PubMed PMID: 9535634.
10: Watanabe TM, Hodes BL. Bilateral anterior uveitis associated with a brand of metipranolol. Arch Ophthalmol. 1997 Mar;115(3):421-2. PubMed PMID: 9076220.
11: Boles Carenini B, Brogliatti B, Dorigo MT, Vadalà G, Protti R, Bellone A. Prepared association of metipranolol 0.1% + pilocarpine 2% and of timolol 0.5% + pilocarpine 2%. Comparison of clinical efficacy and topical tolerability in the treatment of patients affected by POAG tonometrically uncontrolled with beta-blocker alone (two-centre study). Acta Ophthalmol Scand Suppl. 1997;(224):54-5. PubMed PMID: 9589740.
12: Lyden M, Applebaum HJ. Effect of ophthalmic metipranolol and timolol on exerise-induced tachycardia. J Glaucoma. 1995 Apr;4(2):124-9. PubMed PMID: 19920657.
13: KeBler C. Possible bilateral anterior uveitis secondary to metipranolol (OptiPranolol) therapy. Arch Ophthalmol. 1994 Oct;112(10):1277. PubMed PMID: 7945025.
14: Groh MJ, Michelson G, Groh ME, Gründler AE. Ocular macro- and microcirculation after topical application of clonidine and metipranolol. Ger J Ophthalmol. 1994 May;3(3):175-8. PubMed PMID: 7913644.
15: Kessler C, Christ T. Incidence of uveitis in glaucoma patients using metipranolol. J Glaucoma. 1993 Fall;2(3):166-70. PubMed PMID: 19920513.
16: Losa C, Marchal-Heussler L, Orallo F, Vila Jato JL, Alonso MJ. Design of new formulations for topical ocular administration: polymeric nanocapsules containing metipranolol. Pharm Res. 1993 Jan;10(1):80-7. PubMed PMID: 8094245.
17: Tilser I, Martínková J, Chládek J, Zaydlar K. A beneficial effect of metipranolol pretreatment on rat kidney ischemia in vivo. Sb Ved Pr Lek Fak Karlovy Univerzity Hradci Kralove. 1993;36(1-2):31-4. PubMed PMID: 7909376.
18: Lazarová Z. Analysis of ultrastructural changes in the myocardium of rats during withdrawal syndrome after gradual decreasing of metipranolol doses. Cor Vasa. 1992;34(3):283-92. PubMed PMID: 1363978.
19: Akingbehin T, Villada JR. Metipranolol-induced adverse reactions: II. Loss of intraocular pressure control. Eye (Lond). 1992;6 ( Pt 3):280-3. PubMed PMID: 1359979.
20: Steinkraus V, Levenig C, Wachs U. [Psoriasis following metipranolol]. Dtsch Med Wochenschr. 1991 Nov 22;116(47):1814. German. PubMed PMID: 1682123.

Explore Compound Types